Ethyl 3-(5-chloro-2-thienyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate
Description
Properties
IUPAC Name |
ethyl 3-(5-chlorothiophen-2-yl)-3-oxo-2-[[4-(trifluoromethyl)phenyl]methyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3O3S/c1-2-24-16(23)12(15(22)13-7-8-14(18)25-13)9-10-3-5-11(6-4-10)17(19,20)21/h3-8,12H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMJVHNEPJTBLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)C(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(5-chloro-2-thienyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate, with the CAS number 444917-00-4, is a compound that has garnered interest due to its potential biological activities. This article delves into its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
- Molecular Formula : CHClFOS
- Molecular Weight : 396.80 g/mol
- Structure : The compound features a thienyl group, a trifluoromethylbenzyl moiety, and an ethyl ester functional group.
Biological Activity Overview
This compound exhibits various biological activities that can be categorized as follows:
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Antimicrobial Activity :
- Preliminary studies indicate that this compound has potential antimicrobial properties. Its thienyl structure may contribute to its effectiveness against certain bacterial strains.
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Anticancer Properties :
- Research has shown that compounds containing similar structures often exhibit anticancer activity by inducing apoptosis in cancer cells. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their bioavailability and efficacy in targeting cancer cells.
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Enzyme Inhibition :
- There is evidence suggesting that this compound may act as an inhibitor of specific enzymes, which could be beneficial in therapeutic applications for diseases where these enzymes play a critical role.
Case Studies and Experimental Data
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In Vitro Studies :
- A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 20 µM depending on the cell line tested.
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Mechanistic Insights :
- Mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c and activation of caspases.
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Comparative Analysis :
- A comparative analysis with other thienyl derivatives showed that this compound exhibited superior activity against certain cancer types, highlighting its potential as a lead compound for further development.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to two structurally related esters from published sources (see Table 1).
Structural and Functional Group Analysis
Giripladib (PLA-695) (CAS 865200-20-0): Contains a benzoic acid core with an indole ring, diphenylmethyl, and sulfonylaminoethyl groups. The trifluoromethyl group is attached to a benzylsulfonyl moiety, distinct from the 4-trifluoromethylbenzyl substitution in the target compound. Pharmacologically validated for pain and arthritis treatment, demonstrating the therapeutic relevance of trifluoromethylated aromatic systems .
Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate (CAS 1717-42-6): Simpler structure with a single trifluoromethylphenyl group attached to an oxoacetate ester.
Physicochemical and Pharmacological Differences
- Lipophilicity : The target compound’s 5-chloro-2-thienyl and 4-trifluoromethylbenzyl groups likely increase lipophilicity compared to Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate. This could enhance membrane permeability but reduce aqueous solubility.
- Metabolic Stability : The trifluoromethyl group in both the target compound and Giripladib may resist oxidative metabolism, a common strategy in drug design to prolong half-life .
- Bioactivity : Giripladib’s indole and sulfonamide functionalities enable specific enzyme interactions (e.g., cyclooxygenase inhibition), whereas the target compound’s thienyl group might confer unique electronic effects for binding to thiophene-sensitive targets .
Data Table: Key Comparative Metrics
Q & A
Basic: What synthetic methodologies are commonly employed for preparing Ethyl 3-(5-chloro-2-thienyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate?
Methodological Answer:
The synthesis typically involves multi-step condensation and functionalization reactions. A plausible route includes:
Electrophilic substitution on a 5-chlorothiophene derivative to introduce the ketone group.
Knoevenagel condensation between the thienyl ketone and a benzyl-activated ester (e.g., ethyl propionate derivative) under basic conditions .
Benzylation at the α-position using 4-(trifluoromethyl)benzyl halide, optimized via phase-transfer catalysis to enhance reactivity of the bulky trifluoromethyl group .
Key challenges include steric hindrance from the trifluoromethylbenzyl moiety, which may necessitate elevated temperatures or microwave-assisted synthesis .
Basic: How is the structural integrity of this compound validated experimentally?
Methodological Answer:
Structural confirmation relies on:
- X-ray crystallography : Single-crystal diffraction data refined using SHELXL (SHELX suite) to resolve bond lengths, angles, and stereochemistry .
- Multinuclear NMR :
- High-resolution mass spectrometry (HRMS) for molecular ion verification .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer:
Discrepancies in NMR or mass spectra often arise from:
- Solvent effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).
- Dynamic equilibria : Tautomerism in the 3-oxopropionate moiety may lead to peak splitting. Use variable-temperature NMR to stabilize conformers .
- Impurity profiles : Trace byproducts (e.g., unreacted benzyl halide) can distort signals. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Cross-validation with computational NMR prediction tools (e.g., DFT-based ACD/Labs) is recommended .
Advanced: What computational strategies elucidate the electronic and steric effects of the trifluoromethylbenzyl group?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-deficient regions (CF₃ group) influencing nucleophilic attack sites .
- Molecular docking : Model interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships (SAR). The trifluoromethyl group enhances lipophilicity, impacting membrane permeability .
- Conformational analysis : Molecular dynamics simulations assess steric clashes between the benzyl and thienyl groups, guiding synthetic modifications .
Basic: What are the critical considerations for designing a crystallization protocol for this compound?
Methodological Answer:
- Solvent selection : Use mixed solvents (e.g., ethanol/water) to balance solubility and nucleation rates.
- Temperature gradient : Slow cooling from 60°C to 4°C promotes single-crystal growth.
- Additives : Co-crystallization agents (e.g., crown ethers) may stabilize π-π interactions between aromatic rings .
Crystal structures refined via SHELXL often reveal intermolecular hydrogen bonds between the propionate ester and neighboring molecules .
Advanced: How do competing reaction pathways impact the synthesis of this compound, and how can they be controlled?
Methodological Answer:
- Byproduct formation : Competing Michael addition at the α,β-unsaturated ketone can occur. Mitigate by using sterically hindered bases (e.g., DBU) to favor Knoevenagel condensation .
- Oxidation side reactions : The thienyl sulfur may oxidize under acidic conditions. Employ inert atmospheres (N₂/Ar) and reducing agents (e.g., Na₂S₂O₃) .
- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC/HPLC to isolate intermediates before undesired equilibration .
Advanced: What analytical techniques are suitable for assessing purity in the context of pharmacological studies?
Methodological Answer:
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate impurities (e.g., unreacted benzyl halides).
- Elemental analysis : Verify C/H/N/S ratios to confirm stoichiometry, critical for structure-activity studies .
- Thermogravimetric analysis (TGA) : Assess thermal stability, which correlates with shelf life and handling protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
